3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by the presence of an amino group, an isopropyl group, and a carboxylic acid moiety Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: One common method for synthesizing pyrazoles involves the reaction of hydrazines with β-dicarbonyl compounds. In this case, this compound can be synthesized by reacting isopropyl hydrazine with ethyl acetoacetate under acidic conditions.
Hantzsch Pyrazole Synthesis: Another method involves the condensation of β-ketoesters with hydrazines. The reaction typically requires heating and the presence of a catalyst such as acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Nitro-1-isopropyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Amino-1-isopropyl-1H-pyrazole-5-ol.
Substitution: 3-Amino-1-bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary based on the specific application and biological system.
Comparison with Similar Compounds
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an amino group.
1-Isopropyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a different arrangement of functional groups.
Uniqueness: The presence of the amino group in 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid makes it more reactive and versatile compared to its counterparts
Properties
IUPAC Name |
5-amino-2-propan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCKLHVTYAOMJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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